![molecular formula C20H19BrN4O4S B466564 2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide CAS No. 445409-08-5](/img/structure/B466564.png)

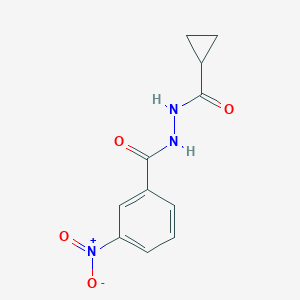

2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and pteroylmonoglutamic acid (folic acid) .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized by the reaction of methyl esters of aroylpyruvic acids with 2-(4-aminobenzenesulfamido)-4,6-dimethylpyrimidine in a mixture of acetic acid–ethanol .科学的研究の応用

Coordination Polymer Synthesis

The compound has been used in the synthesis of a coordination polymer of Ni(II) . The coordination compound [NiCl2L(2-PrOH)]n, where L is 2-(4-bromophenoxy)acetohydrazide and 2-PrOH is isopropanol, was obtained for the first time . The complex was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .

Antimicrobial Properties

Coordination polymers, such as complexes of nickel and other metals with pyridine-2,6-dicarboxylic acid, have demonstrated antimicrobial properties . The objective of the present work is the synthesis of 2-(4-bromophenoxy)acetohydrazide and its complex with nickel(II) chloride, to determine their composition, and the thermal .

Herbicidal Activity

The compound has been used in the synthesis of novel 4-(4,6-dimethoxypyrimidin-2-yloxy)phenoxy acetates and 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates . Preliminary bioassay indicates that the target compounds possess high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L .

Inhibition of Acetyl-Coenzyme A Carboxylase

Aryloxy-phenoxy propionates are an important class of herbicides due to their high efficiency, broad spectrum, low toxicity and good selectivity. They act by blocking the biosynthesis of fatty acids by inhibiting acetyl-coenzyme A carboxylase .

Synthesis of Biologically Active Derivatives

Hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives . For example, hydrazide derivatives containing an aromatic fragment exhibit antibacterial and antifungal activities, the extent of which depends on the nature of the substituent attached to the benzene ring .

Synthesis of Super-Efficient Herbicides

A lot of compounds containing 4,6-dimethoxypyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl moieties display excellent herbicidal activity. Most sulfonylurea herbicides and all pyrimidinylbenzoate herbicides (two series of super-efficient herbicides) possess 4,6-dimethoxypyrimidin-2-yl groups, while sulfometuron-methyl, a kind of sulfonylurea, contains a 4,6-dimethylpyrimidin-2-yl group, which suggests that the two disubstituted-pyrimidin-2-yl groups possess high biological activity .

特性

IUPAC Name |

2-(4-bromophenoxy)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19BrN4O4S/c1-13-11-14(2)23-20(22-13)25-30(27,28)18-9-5-16(6-10-18)24-19(26)12-29-17-7-3-15(21)4-8-17/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXIJBHACRKRLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19BrN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromophenoxy)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B466501.png)

![2-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B466512.png)

![N-(2-chlorophenyl)-4-[2-(cyclohexylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466529.png)

![N-benzyl-4-[2-(cyclopropylcarbonyl)hydrazino]-4-oxobutanamide](/img/structure/B466543.png)

![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B466547.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B466556.png)

![2-(4-bromophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466562.png)

![2-(4-bromophenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B466565.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B466575.png)

![2-{4-nitrophenoxy}-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B466576.png)

![2-[({4-Nitrophenoxy}acetyl)amino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B466581.png)